2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . It is characterized by the presence of an ethoxy group, a thiophene ring, and an ethanamine moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine typically involves the reaction of thiophene derivatives with ethoxy-containing reagents. One common method involves the reaction of thiophene-3-carbaldehyde with ethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the ethoxy group.
Thiophene-3-ethylamine: Similar structure with the ethylamine group attached to the 3-position of the thiophene ring.
2-(Thiophen-3-yl)ethanol: Contains a hydroxyl group instead of an amine group
Uniqueness
2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of both an ethoxy group and a thiophene ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-ethoxy-2-thiophen-3-ylethanamine |
InChI |
InChI=1S/C8H13NOS/c1-2-10-8(5-9)7-3-4-11-6-7/h3-4,6,8H,2,5,9H2,1H3 |
InChI Key |
AVDJVMOFYVMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CSC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.